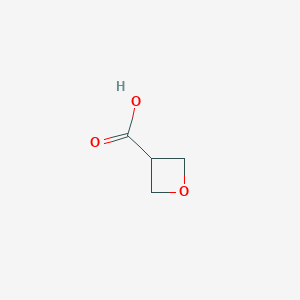

Oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOTZNQZPLAURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600567 | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114012-41-8 | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Oxetane-3-Carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Chemical Properties, Structure, and Reactivity of Oxetane-3-Carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.

This compound, a unique four-membered heterocyclic compound, is a versatile building block in modern organic synthesis and medicinal chemistry. Its strained ring structure imparts distinct chemical properties, making it a valuable intermediate for introducing the oxetane motif into more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key reactions, with a focus on practical applications for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound is typically a white to yellow oily or semi-solid substance. It is slightly soluble in water and is noted to be air-sensitive. For long-term storage, it is recommended to keep the compound at temperatures between -20°C and 8°C.[1]

Structural and Identification Data

| Property | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 114012-41-8[2] |

| Molecular Formula | C₄H₆O₃[2] |

| Molecular Weight | 102.09 g/mol [2] |

| Canonical SMILES | C1C(CO1)C(=O)O[2] |

| InChI | InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)[2] |

| InChI Key | UWOTZNQZPLAURK-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value |

| Appearance | White to yellow oil or semi-solid[3][4] |

| Boiling Point | 244 °C[1][3] |

| Density | 1.374 g/cm³[1][3] |

| pKa (Predicted) | 3.88 ± 0.20[3][4] |

| Water Solubility | Slightly soluble[3][4] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods being the oxidation of a primary alcohol and the saponification of an ester.

Experimental Protocol 1: Oxidation of 3-Hydroxymethyl-oxetane

This process involves the catalytic oxidation of 3-hydroxymethyl-oxetane in an aqueous alkaline medium.[5]

Materials:

-

3-Hydroxymethyl-oxetane

-

Aqueous sodium hydroxide (or other alkali)

-

Palladium or Platinum on carbon catalyst (e.g., 1% Pt on activated charcoal)

-

Oxygen gas or air

-

Dilute mineral acid (e.g., sulfuric acid) for acidification

-

Organic solvent for extraction (e.g., diethyl ether, methylene chloride)

Procedure:

-

Dissolve 3-hydroxymethyl-oxetane in an aqueous solution of an alkali metal or alkaline earth metal compound (typically 1 to 1.5 moles of alkali per mole of the oxetane).[2][3]

-

Add the palladium and/or platinum catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 40°C and 100°C.[5]

-

Introduce an oxygen-containing gas (e.g., oxygen or air) into the reaction mixture, typically at atmospheric pressure.[5]

-

Monitor the reaction progress by measuring oxygen uptake. The reaction is generally complete when the theoretical amount of oxygen has been consumed.[2]

-

After the reaction, filter the catalyst from the mixture.

-

Acidify the aqueous solution to a pH of 1 with a dilute mineral acid.[2]

-

Extract the product, this compound, with a suitable organic solvent.[2][3]

-

Dry the organic phase and concentrate it under reduced pressure to isolate the final product.[2]

Experimental Protocol 2: Saponification of Esters

This method involves the hydrolysis of methyl or ethyl esters of this compound.[6]

Materials:

-

Ethyl or methyl oxetane-3-carboxylate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate or diethyl ether for extraction

Procedure:

-

Dissolve the oxetane-3-carboxylate ester in a mixture of an alcohol (e.g., methanol) and an aqueous solution of NaOH (e.g., 1 M).[6][7]

-

Stir the resulting mixture at room temperature or reflux for several hours until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture and pour it into water.

-

Perform an initial extraction with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[7]

-

Acidify the aqueous phase with HCl until the solution is acidic.[7]

-

Extract the acidified aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).[7]

-

Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[7]

-

Filter and remove the solvent under reduced pressure to yield the carboxylic acid.[7]

Chemical Reactivity and Structural Instability

The strained four-membered ring of this compound is central to its reactivity. It is prone to isomerization and ring-opening reactions.

Isomerization to Lactones

A significant and often unexpected property of many oxetane-carboxylic acids is their tendency to isomerize into new heterocyclic lactones. This can occur even during storage at room temperature or with mild heating, such as during solvent evaporation on a rotary evaporator.[8][9] This instability can significantly impact reaction yields, especially in processes that require heating.[8]

The isomerization is believed to be facilitated by an intramolecular protonation of the oxetane ring by the carboxylic acid group, which is followed by a nucleophilic attack of the carboxylate, leading to ring opening and subsequent lactonization.[6]

Reaction Conditions:

-

The isomerization can be accelerated by heating, for example, in a dioxane/water mixture at temperatures ranging from 50°C to 100°C.[1]

Ring-Opening Reactions

The inherent ring strain of the oxetane moiety allows for relatively facile ring-opening reactions. These reactions are typically activated by a Lewis or Brønsted acid, which protonates the oxygen atom and makes the ring more susceptible to nucleophilic attack.[8][10] This reactivity provides a powerful method for synthesizing highly functionalized acyclic compounds.

Amide Coupling

This compound can undergo standard amide bond formation with primary and secondary amines. This reaction typically requires the activation of the carboxylic acid group using common coupling reagents.

Experimental Protocol 3: General Amide Coupling

Materials:

-

This compound

-

Amine (primary or secondary)

-

Coupling reagent (e.g., phosphonitrilic chloride trimer (PNT), dicyclohexylcarbodiimide (DCC))

-

Base (e.g., N-methyl morpholine (NMM))

-

Anhydrous solvent (e.g., dichloromethane (DCM))

Procedure (using PNT as an example): [11]

-

Dissolve the coupling agent (PNT) in anhydrous DCM under an inert atmosphere and cool to 0-5°C.

-

Add the base (NMM) and stir for approximately 30 minutes.

-

Add this compound to the mixture and continue stirring.

-

Once the carboxylic acid has been consumed (monitored by TLC), add the desired amine.

-

Allow the reaction to proceed at room temperature until completion (typically 2-3 hours).

-

Work up the reaction by washing the mixture sequentially with 5% NaHCO₃, 2N HCl, and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting amide product by column chromatography if necessary.

Applications in Drug Discovery and Development

The oxetane ring is an increasingly popular motif in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in physicochemical properties.

Bioisosteric Replacement: The oxetane moiety is often used as a bioisostere for less desirable functional groups. For example, a 3-substituted oxetane can serve as a polar and metabolically stable replacement for a gem-dimethyl group or a carbonyl group.[12] This substitution can enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of a compound.[9][12]

Modulation of Physicochemical Properties:

-

Solubility: The polar nature of the oxetane ring can increase the aqueous solubility of a drug molecule.[9]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it might replace.[12]

-

Basicity Attenuation: When placed near a basic nitrogen atom, such as in a piperazine ring, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing pharmacokinetic properties.[13]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure adequate ventilation and avoid inhalation or ingestion.

-

Storage: Store in a freezer in a tightly closed container.[6]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. Its unique structural and reactive properties, coupled with its potential to enhance the drug-like qualities of molecules, solidify its role as a critical building block in modern chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 3. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 4. [PDF] Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iajpr.com [iajpr.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

3-Oxetanecarboxylic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxetanecarboxylic acid, a unique cyclic ether carboxylic acid, has emerged as a valuable building block in modern medicinal chemistry and materials science. Its strained four-membered oxetane ring imparts distinct physicochemical properties that are increasingly leveraged to optimize drug candidates and develop novel polymers. This technical guide provides a comprehensive overview of 3-Oxetanecarboxylic acid, including its chemical identity, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery.

Chemical Identity and Properties

3-Oxetanecarboxylic acid is a colorless to pale yellow solid or liquid at room temperature. Its core structure consists of a saturated four-membered ether ring (oxetane) with a carboxylic acid group at the 3-position. This combination of a polar heterocyclic ring and an acidic functional group makes it a versatile intermediate in organic synthesis.

Table 1: Chemical and Physical Properties of 3-Oxetanecarboxylic Acid

| Property | Value | Reference(s) |

| CAS Number | 114012-41-8 | |

| Molecular Formula | C₄H₆O₃ | |

| Molecular Weight | 102.09 g/mol | |

| Appearance | Colorless to pale yellow solid or liquid | |

| Boiling Point | 244.2 °C at 760 mmHg | |

| Density | 1.374 g/cm³ | |

| pKa | ~3.88 (Predicted) |

Synthesis of 3-Oxetanecarboxylic Acid

The primary synthetic route to 3-Oxetanecarboxylic acid involves the oxidation of a corresponding 3-hydroxymethyl-oxetane precursor.

General Experimental Protocol: Oxidation of 3-Hydroxymethyl-oxetane

This protocol is based on the general method described in the patent literature for the synthesis of oxetane-3-carboxylic acids.

Materials:

-

3-Hydroxymethyl-oxetane

-

Palladium on activated charcoal (5% w/w) or Platinum-based catalyst

-

Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)

-

Oxygen gas

-

Dilute mineral acid (e.g., Sulfuric acid or Hydrochloric acid)

-

Organic solvent for extraction (e.g., Diethyl ether, Methylene chloride)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

A solution of 3-hydroxymethyl-oxetane is prepared in an aqueous alkaline medium, typically using an alkali metal hydroxide like sodium hydroxide.

-

A palladium and/or platinum catalyst, often supported on activated charcoal, is added to the solution. An activator, such as a bismuth or lead salt, may also be introduced to enhance the reaction rate.

-

The reaction mixture is heated to a temperature between 40°C and 100°C.

-

Oxygen gas is bubbled through the reaction mixture under vigorous stirring. The reaction progress can be monitored by measuring oxygen uptake or by analytical techniques like gas chromatography.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The aqueous solution is then carefully acidified to a pH of approximately 1 using a dilute mineral acid. This protonates the carboxylate salt to form the free carboxylic acid.

-

The resulting aqueous solution is extracted with a suitable organic solvent, such as diethyl ether or methylene chloride, to isolate the 3-Oxetanecarboxylic acid.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by distillation or recrystallization, if necessary.

Note: 3-Oxetanecarboxylic acid and its derivatives can be prone to isomerization and ring-opening reactions, particularly under harsh acidic or thermal conditions. Therefore, careful control of the reaction and work-up conditions is crucial to obtain a good yield and purity of the desired product.

Spectroscopic Data

The structural elucidation of 3-Oxetanecarboxylic acid is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 3-Oxetanecarboxylic Acid

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | The spectrum is expected to show signals for the methine proton at the 3-position, which would be deshielded by both the oxygen atom and the carboxylic acid group. The methylene protons of the oxetane ring would appear as multiplets. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm). | [1][2] |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. The carbons of the oxetane ring would appear in the aliphatic region, with the carbon bearing the carboxylic acid group being the most deshielded among them. | [1][3][4] |

| IR Spectroscopy | A very broad O-H stretching band is characteristic for the carboxylic acid dimer, typically observed in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1710-1760 cm⁻¹. | [3][4][5] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu). | [6] |

Applications in Drug Discovery

The oxetane moiety, and by extension 3-Oxetanecarboxylic acid, has gained significant traction in medicinal chemistry as a "smart" substituent.[7][8][9] Its incorporation into drug candidates can favorably modulate several key properties.

Role as a Bioisostere

The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups.[10][11] This substitution can lead to:

-

Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (logP), which are crucial parameters for drug absorption and distribution.[7][8][10]

-

Enhanced Metabolic Stability: The strained ring system can block or alter metabolic pathways, leading to improved metabolic stability and a longer half-life of the drug.[8][10]

-

Modulation of Basicity: When placed adjacent to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be beneficial for optimizing drug-target interactions and reducing off-target effects.[10]

-

Improved Target Engagement: The rigid and three-dimensional structure of the oxetane can provide a better conformational fit into the binding pocket of a biological target, potentially increasing potency and selectivity.[8][12]

Workflow in Drug Discovery

The strategic incorporation of a 3-oxetanyl moiety, often derived from 3-Oxetanecarboxylic acid, into a lead compound is a common strategy in the lead optimization phase of drug discovery.

Caption: A simplified workflow illustrating the role of 3-oxetanyl moiety introduction during the lead optimization phase of drug discovery.

Signaling Pathway Context

While 3-Oxetanecarboxylic acid itself is a building block and not typically a direct modulator of signaling pathways, the oxetane motif has been incorporated into numerous clinical and preclinical drug candidates that target a wide range of biological pathways implicated in various diseases. These include inhibitors of kinases (e.g., Bruton's tyrosine kinase - BTK), enzymes, and receptors involved in cancer, autoimmune disorders, and viral infections.[8][9][12][13] The oxetane moiety in these molecules contributes to the overall pharmacological profile that enables the modulation of these pathways.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Oxetane-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Oxetane-3-carboxylic acid (CAS No. 114012-41-8), a valuable building block in pharmaceutical and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

This compound, with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol , is a cyclic carboxylic acid featuring a strained four-membered oxetane ring.[3] This unique structural motif imparts desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.[4][5] A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in synthetic applications.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the protons and carbons in its unique cyclic structure.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | Multiplet | 4H | -CH₂- (Oxetane ring) |

| ~3.8-4.0 | Multiplet | 1H | -CH- (Methine) |

| ~11.0-13.0 | Singlet (broad) | 1H | -COOH |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~75 | -CH₂- (Oxetane ring) |

| ~40 | -CH- (Methine) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a carboxylic acid and an ether linkage within the oxetane ring.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |

| 950-1000 | Medium | C-O-C stretch (Oxetane ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 102 | [M]⁺ (Molecular ion) |

| 101 | [M-H]⁺ |

| 57 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[6]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-14 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., PENDANT).

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

KBr Pellet: A small amount of the solid sample is ground with KBr powder and pressed into a thin pellet.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[6]

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the data is collected over a mass range that includes the expected molecular weight of the analyte.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Reactivity of the Oxetane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety in Modern Chemistry

Oxetanes, four-membered saturated ethers, have transitioned from chemical curiosities to indispensable motifs in modern organic and medicinal chemistry.[1] Their growing prominence stems from a unique combination of physicochemical properties: the polar ether functionality enhances aqueous solubility, while the compact, three-dimensional structure can improve metabolic stability and binding affinity by acting as a bioisostere for common groups like gem-dimethyl or carbonyls.[1][2]

The synthetic utility and chemical behavior of the oxetane ring are fundamentally governed by its inherent ring strain . This guide provides a comprehensive exploration of the core principles of oxetane reactivity, focusing on the mechanisms, regioselectivity, and synthetic applications of its characteristic reactions.

The Driving Force: Ring Strain

The reactivity of oxetanes is a direct consequence of the potential energy stored within the strained four-membered ring. This strain arises from bond angle compression (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain from eclipsing interactions. As shown in Table 1, the ring strain energy of oxetane is significant, comparable to that of cyclobutane and only slightly less than the highly reactive oxirane (epoxide) ring.[3][4] This stored energy provides a powerful thermodynamic driving force for reactions that lead to ring-opening, thereby relieving the strain.[1][2]

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Oxirane | 3 | ~27.3 |

| Oxetane | 4 | ~25.5 |

| Cyclobutane | 4 | ~26.3 |

| Tetrahydrofuran (THF) | 5 | ~5.6 |

| Cyclopentane | 5 | ~6.2 |

| Cyclohexane | 6 | ~0 |

| Table 1: Comparative Ring Strain Energies of Cyclic Ethers and Alkanes.[3][4] |

Core Reactivity: A Predominance of Ring-Opening Reactions

The chemical transformations of oxetanes are dominated by reactions that cleave the C-O bonds of the ring. These reactions can be broadly categorized based on the initiating species and reaction conditions, which critically dictate the regiochemical outcome of the bond cleavage. The primary modes of reactivity include nucleophilic ring-opening and acid-catalyzed (electrophilic) ring-opening.[5] Other important transformations include cycloadditions, rearrangements, and photochemical reactions.

Nucleophilic Ring-Opening Reactions

Under neutral or basic conditions, the oxetane ring can be opened by strong nucleophiles. This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Mechanism and Regioselectivity

The reaction proceeds via a backside attack of the nucleophile on one of the α-carbon atoms, leading to inversion of stereochemistry at that center. The choice of which α-carbon is attacked (regioselectivity) is governed almost exclusively by steric hindrance . Strong nucleophiles, such as organometallic reagents (Grignard, organolithiums) and hydrides, will preferentially attack the less-substituted carbon atom.[5]

dot digraph "Nucleophilic Ring-Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth=760]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes sub [label="Oxetane\nSubstrate"]; ts [label="SN2 Transition State", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; prod [label="Ring-Opened\nProduct"]; nuc [label="Nu⁻\n(Strong Nucleophile)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> ts [label="Attack at less\nhindered carbon", color="#4285F4"]; nuc -> ts [color="#4285F4"]; ts -> prod [label="Ring Cleavage", color="#34A853"];

// Invisible nodes for alignment {rank=same; sub; nuc;} } dot Caption: General mechanism of SN2-type nucleophilic ring-opening.

Quantitative Data for Nucleophilic Ring-Opening

The efficiency of nucleophilic ring-opening is highly dependent on the nucleophile's strength.

| Nucleophile Type | Example Reagent | Substrate | Conditions | Yield (%) | Regioselectivity | Reference |

| C-Nucleophile | PhMgBr | 2-Methyloxetane | Benzene, reflux | 84 | Attack at C4 (less hindered) | [1] |

| C-Nucleophile | PhLi | 2-Methyloxetane | Benzene, reflux | 85 | Attack at C4 (less hindered) | [1] |

| C-Nucleophile | Lithium Acetylide | Thymidine-oxetane | BF₃·OEt₂, THF | 90 | Attack at less hindered C | [6] |

| N-Nucleophile | Various Amines | Oxetane | MgBr₂·OEt₂ (10 mol%) | 80-95 | N/A (symmetrical) | [6] |

| S-Nucleophile | Lithium Mercaptide | 2-Phenyloxetane | BF₃·OEt₂, THF, -78°C | Good | Attack at C4 (less hindered) | [6] |

| Hydride | LiAlH₄ | N-formyl-protected oxetane | THF, 25°C | 86 | Attack at less hindered C | [7] |

| Table 2: Selected examples of nucleophilic ring-opening reactions. |

Experimental Protocol: Ring-Opening with an Organometallic Reagent

This protocol provides a general method for the ring-opening of an oxetane using a Grignard reagent, a strong carbon nucleophile.

Materials:

-

Substituted Oxetane (1.0 equiv)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equiv in THF)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Appropriate solvents for extraction and chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of the oxetane in anhydrous THF. Cool the flask to 0 °C using an ice bath.[8][9]

-

Addition of Grignard Reagent: Add the Grignard reagent solution dropwise to the stirred oxetane solution over 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-12 hours. The reaction can be heated to reflux if necessary to drive it to completion.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether). Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-alcohol.

Acid-Catalyzed Ring-Opening Reactions

In the presence of Brønsted or Lewis acids, the oxetane ring becomes "activated" towards attack by even weak nucleophiles. This process dramatically alters the regiochemical outcome compared to the nucleophilic pathway.

Mechanism and Regioselectivity

The reaction is initiated by the protonation or coordination of the Lewis acid to the oxetane oxygen. This step polarizes the C-O bonds and makes the α-carbons more electrophilic. The subsequent nucleophilic attack can proceed through a continuum of mechanisms with SN1 and SN2 character.

Crucially, the regioselectivity is governed by electronic effects . The nucleophile preferentially attacks the more substituted α-carbon, as this carbon can better stabilize the developing positive charge in the transition state, which has significant carbocationic character.[5]

dot digraph "Acid-Catalyzed_Ring_Opening" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth=760]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes sub [label="Oxetane"]; la [label="Lewis Acid\n(e.g., BF₃)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; activated [label="Activated Complex\n(Oxonium Ion-like)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; nuc [label="Nu-H\n(Weak Nucleophile)"]; ts [label="Transition State\n(SN1-like)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; prod [label="Ring-Opened\nProduct"];

// Edges sub -> activated [label="Coordination", color="#EA4335"]; la -> activated [color="#EA4335"]; activated -> ts [label="Attack at more\nsubstituted carbon", color="#34A853"]; nuc -> ts [color="#34A853"]; ts -> prod [label="Proton Transfer", color="#FBBC05"];

// Invisible nodes for alignment {rank=same; sub; la;} {rank=same; activated; nuc;} } dot Caption: General mechanism of acid-catalyzed ring-opening.

Summary of Regioselectivity Rules

| Condition | Governing Factor | Site of Nucleophilic Attack | Mechanism |

| Basic/Neutral (Strong Nucleophile) | Steric Hindrance | Less substituted α-carbon | SN2 |

| Acidic (Weak Nucleophile) | Electronic Stabilization | More substituted α-carbon | SN1-like |

| Table 3: Controlling factors for regioselectivity in oxetane ring-opening.[5] |

Experimental Protocol: Lewis Acid-Mediated Ring-Opening

This protocol describes a general procedure for the ring-opening of a 2-substituted oxetane using a Lewis acid catalyst and a nucleophile.

Materials:

-

2-Substituted Oxetane (1.0 equiv)

-

Nucleophile (e.g., an alcohol, amine, or thiol, 1.5-2.0 equiv)

-

Lewis Acid (e.g., BF₃·OEt₂, 1.1 equiv, or In(OTf)₃, 10 mol%)[10][11]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of the 2-substituted oxetane and the nucleophile in anhydrous DCM.

-

Cooling: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the reactivity of the substrate and Lewis acid.[11]

-

Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred solution. A color change may be observed.

-

Reaction: Stir the reaction at the low temperature for a specified time (e.g., 15-60 minutes) or allow it to warm slowly to room temperature over several hours. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution or triethylamine.[11]

-

Workup and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and separate the layers. Extract the aqueous phase with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography to isolate the ring-opened product.

Cycloaddition Reactions

While ring-opening is the most common fate of the oxetane ring itself, cycloaddition reactions are paramount for its synthesis and for the reactivity of certain oxetane derivatives.

[2+2] Photocycloaddition: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical method for synthesizing oxetanes from an alkene and a carbonyl compound.[12] The reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet (S₁) or triplet (T₁) state, which then adds to the ground-state alkene to form the four-membered ring.[12]

dot digraph "Paterno-Buchi" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth=760]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes start [label="Carbonyl + Alkene"]; excited [label="Excited Carbonyl\n(n,π)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; biradical [label="1,4-Biradical\nIntermediate", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Oxetane Product"];

// Edges start -> excited [label="hν (UV light)", color="#4285F4"]; excited -> biradical [label="Addition to Alkene", color="#EA4335"]; biradical -> product [label="Ring Closure", color="#34A853"]; } dot Caption: Simplified pathway of the Paternò-Büchi reaction.

Other Cycloadditions

Substituted oxetanes, particularly 2-alkylideneoxetanes, possess a strained and highly reactive exocyclic double bond. This feature makes them valuable substrates for various transformations, including [3+2] cycloadditions with species like nitrile oxides, expanding their synthetic utility.

Rearrangements and Ring Expansions

The inherent strain of the oxetane ring can also be relieved through skeletal rearrangements that lead to larger, more stable ring systems.

Lewis Acid-Catalyzed Rearrangements

Treatment of certain substituted oxetanes with Lewis acids can induce rearrangements to form tetrahydrofuran derivatives. For instance, 2,2-disubstituted oxetanes can isomerize to homoallylic alcohols in the presence of strong Lewis acids like Al(C₆F₅)₃.[13]

Ring Expansion with Ylides

Sulfur ylides can react with oxetanes, particularly at elevated temperatures, to induce a ring expansion, inserting a methylene group to form a tetrahydrofuran.[3][4] This reaction competes with the use of sulfur ylides to form oxetanes from epoxides, highlighting the delicate balance of reactivity.[3]

dot digraph "Ring_Expansion" { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes Oxetane [label="Oxetane\n(4-membered ring)", fillcolor="#F1F3F4", shape=oval]; Reagent [label="Reagent\n(e.g., Sulfur Ylide,\nTransition Metal Carbene)", fillcolor="#FFFFFF"]; Expanded [label="Expanded Ring\n(e.g., Tetrahydrofuran,\n5-membered ring)", fillcolor="#F1F3F4", shape=oval];

// Edges Oxetane -> Reagent [dir=none]; Reagent -> Expanded [label="Fragment Insertion\n& Strain Relief", color="#34A853"]; } dot Caption: Conceptual diagram of oxetane ring expansion.

Conclusion

The reactivity of the oxetane ring is a compelling interplay of inherent ring strain and the electronic and steric influences of its substituents. Its behavior is dominated by strain-releasing ring-opening reactions, the regiochemical outcomes of which can be predictably controlled by the choice of reaction conditions. Nucleophilic attack under basic conditions is governed by sterics, favoring the less-substituted carbon, while acid-catalyzed reactions are controlled by electronics, favoring the more-substituted carbon. This predictable duality, combined with its participation in cycloaddition and rearrangement reactions, makes the oxetane a versatile and powerful tool. For professionals in drug discovery, a deep understanding of this reactivity is crucial for leveraging the oxetane motif to fine-tune molecular properties and for designing robust synthetic routes to complex, biologically active molecules.[1][2][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxetane Moiety: A Four-Membered Ring Revolutionizing Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2][3] Its unique combination of properties—small size, polarity, three-dimensionality, and metabolic stability—offers a powerful tool to overcome common challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity.[1][4][5] This technical guide delves into the biological significance of the oxetane moiety, providing a comprehensive overview of its application as a bioisostere, its impact on pharmacokinetic profiles, and its incorporation into therapeutic agents.

The Oxetane Moiety as a Versatile Bioisostere

A key to the oxetane's success lies in its ability to act as a bioisostere for commonly used functional groups, particularly the gem-dimethyl and carbonyl groups.[6][7][8] This bioisosteric replacement allows for the fine-tuning of a molecule's physicochemical properties while maintaining or improving its biological activity.[7][9]

Bioisostere for the gem-Dimethyl Group

The gem-dimethyl group is often introduced to block metabolically labile sites on a molecule.[8] However, this addition invariably increases lipophilicity, which can negatively impact solubility and other pharmacokinetic properties.[1][8] The oxetane ring provides a solution by offering a similar steric profile to the gem-dimethyl group but with increased polarity.[2][5] This strategic replacement can enhance aqueous solubility and metabolic stability without the lipophilicity penalty.[9][10][11]

Bioisostere for the Carbonyl Group

The oxetane moiety can also serve as a surrogate for the carbonyl group found in ketones, amides, and esters.[7][8] The oxetane ring possesses a comparable dipole moment and hydrogen-bonding capacity to a carbonyl group but is generally more resistant to metabolic degradation.[2][12] This can be particularly advantageous in circumventing enzymatic hydrolysis and improving the overall metabolic profile of a drug candidate.[6]

| Property | Carbonyl-Containing Compound | Oxetane-Containing Analogue | Reference |

| Metabolic Stability (Intrinsic Clearance, CLint) | Higher (less stable) | Lower (more stable) | [6] |

| Aqueous Solubility | Generally lower | Often higher | [2] |

| Hydrogen Bonding | Acceptor | Acceptor | [5][8] |

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of an oxetane moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancing Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[2] The inherent polarity of the oxetane ring can significantly improve the solubility of a compound.[1][10] The magnitude of this effect can range from a modest 4-fold increase to a remarkable 4000-fold enhancement, depending on the molecular context.[9][10]

Modulating Lipophilicity and Basicity (pKa)

The oxetane ring is an electron-withdrawing group.[1][13] When placed adjacent to a basic nitrogen atom, it can significantly reduce the amine's pKa.[1][3] This reduction in basicity can be crucial for several reasons:

-

Improved Cell Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can lead to better membrane permeability.

-

Reduced Off-Target Effects: High basicity is often associated with off-target effects, such as hERG inhibition.[14] Modulating the pKa can mitigate these risks.[3][14]

-

Fine-tuning Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH is influenced by both lipophilicity (LogP) and pKa. By altering the pKa, the oxetane moiety can effectively modulate the LogD.[1][15]

| Parameter | Compound without Oxetane | Compound with Oxetane | Key Observation | Reference |

| Aqueous Solubility | Lower | Higher | Can increase by over 4000-fold. | [9][10] |

| Metabolic Stability (HLM) | Often lower | Generally higher | Blocks metabolically labile sites. | [6][13] |

| pKa of adjacent amine | Higher | Lower | Reduces basicity, mitigating off-target effects. | [1][3][14] |

| hERG Inhibition | Can be significant | Often reduced | Lowered basicity reduces hERG liability. | [3][14] |

| Lipophilicity (LogD) | Varies | Can be optimized | Modulated through pKa changes. | [1][15] |

Improving Metabolic Stability

The oxetane ring itself is generally robust to metabolic degradation.[6][11] By replacing metabolically vulnerable groups like gem-dimethyl or carbonyls, the overall metabolic stability of a drug candidate can be significantly improved.[2][6] Furthermore, the introduction of an oxetane can redirect metabolic clearance pathways away from cytochrome P450 (CYP) enzymes towards other routes like microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[10][16]

Oxetane-Containing Molecules in Drug Development

The strategic incorporation of the oxetane moiety has led to the development of numerous clinical candidates and approved drugs.

Case Study: Fenebrutinib (BTK Inhibitor)

Fenebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor developed for multiple sclerosis, features an oxetane ring on its piperazine moiety.[1][3] This was a critical design element introduced to lower the pKa of the piperazine, thereby addressing hepatotoxicity issues seen with earlier analogues.[3]

Case Study: Ziresovir (RSV Fusion Inhibitor)

In the respiratory syncytial virus (RSV) inhibitor ziresovir, the oxetane was introduced late in the discovery campaign to reduce the basicity of a terminal amine.[3] This modification was crucial to lower the volume of distribution and minimize the risk of tissue accumulation and toxicity.[3]

Other Notable Examples

-

Crenolanib: An oxetane-containing kinase inhibitor in clinical trials for various cancers.[1]

-

GDC-0349: An mTOR inhibitor where the oxetane reduced pKa and hERG inhibition.[1][3]

-

Paclitaxel (Taxol®): A well-known anticancer drug and one of the first approved medicines to contain an oxetane ring, where it acts as a conformational lock.[3][6]

Experimental Protocols

The successful application of the oxetane moiety in drug discovery relies on robust experimental evaluation. Below are generalized protocols for key assays.

Synthesis of Oxetane-Containing Building Blocks

The synthesis of oxetane-containing molecules can be challenging due to the strained nature of the four-membered ring.[3][17] Common strategies include intramolecular cyclization of 1,3-diols or their derivatives and the Paternò-Büchi reaction.[12] More recently, the use of commercially available oxetane-containing building blocks has become a popular and efficient approach.[18]

General Procedure for Williamson Ether Synthesis to form 3-alkoxyoxetanes: To a solution of 3-hydroxyoxetane in an appropriate anhydrous solvent (e.g., THF, DMF), a strong base (e.g., NaH, t-BuOK) is added portion-wise at 0 °C. The reaction mixture is stirred for a specified time to allow for the formation of the alkoxide. The desired alkyl halide is then added, and the reaction is stirred at room temperature or heated until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[18]

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[2]

Protocol:

-

Incubation Mixture Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). The final incubation mixture contains the test compound (typically at 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.[2]

Aqueous Solubility Assay (Thermodynamic Solubility)

This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a phosphate buffer of a specific pH (e.g., pH 7.4).

-

Equilibration: The suspension is shaken at room temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

pKa Determination (Spectrophotometric Method)

This method is suitable for compounds that contain a chromophore and whose UV-Vis spectrum changes with ionization state.

Protocol:

-

Buffer Preparation: A series of buffers with a range of pH values (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation: A stock solution of the test compound is prepared. A small aliquot of this stock solution is added to each buffer to a final constant concentration.

-

UV-Vis Spectroscopy: The UV-Vis spectrum of the compound in each buffer is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the largest change is observed is plotted against the pH. The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa.[2]

Visualizing the Impact of the Oxetane Moiety

Signaling Pathway Inhibition

The oxetane-containing drug candidate GDC-0349 is an inhibitor of the PI3K-Akt-mTOR signaling pathway, which is often dysregulated in cancer.[2]

Caption: PI3K-Akt-mTOR signaling pathway and the inhibitory action of GDC-0349.

Experimental Workflow for Evaluating Oxetane Analogues

The process of designing and evaluating oxetane-containing compounds typically follows a structured workflow in medicinal chemistry.

Caption: A typical experimental workflow for the design and evaluation of oxetane-containing analogues in drug discovery.

Conclusion

The oxetane moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its ability to favorably modulate key drug-like properties, including solubility, metabolic stability, and basicity, has been demonstrated in a growing number of successful drug discovery programs.[1][3] As our understanding of the nuanced effects of this small, strained ring continues to grow, and as synthetic accessibility improves, the strategic incorporation of the oxetane moiety is poised to play an even more significant role in the development of the next generation of therapeutics.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

- 11. Oxetanes - Enamine [enamine.net]

- 12. Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. img01.pharmablock.com [img01.pharmablock.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hip to be square: oxetanes as design elements to alter metabolic pathways. | Semantic Scholar [semanticscholar.org]

- 17. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

Oxetane-3-carboxylic Acid: A Linchpin in Modern Synthetic and Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxetane-3-carboxylic acid has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique strained four-membered ring system imparts desirable physicochemical properties to molecules, offering a compelling strategy to address challenges in drug discovery, such as improving solubility, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility as a synthetic linchpin. Detailed experimental protocols for its synthesis and derivatization are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document explores the strategic incorporation of the this compound motif in drug design, illustrated through signaling pathways and experimental workflows.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in the pharmaceutical industry as a versatile structural motif.[1] When incorporated into a molecule, the oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, favorably modulating properties such as aqueous solubility and metabolic stability.[2][3] this compound, in particular, serves as a readily available and highly versatile starting material for introducing this valuable scaffold.[4] Its carboxylic acid functionality provides a convenient handle for a wide array of chemical transformations, most notably amide bond formation, enabling its seamless integration into complex molecular architectures. This guide aims to provide a detailed technical resource for chemists, elucidating the synthesis, reactivity, and strategic application of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The table below summarizes key reported data.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [5] |

| Molecular Weight | 102.09 g/mol | [5] |

| Appearance | White to yellow oil or semi-solid | ChemicalBook |

| Boiling Point | 244.2 °C at 760 mmHg | BOC Sciences |

| Density | 1.374 g/cm³ | BOC Sciences |

| pKa | 3.88 ± 0.20 (Predicted) | ChemicalBook |

| Water Solubility | Slightly soluble | ChemicalBook |

| Storage Temperature | -20°C | Sigma-Aldrich |

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the catalytic oxidation of 3-hydroxymethyloxetanes being a prominent and scalable method.

Catalytic Oxidation of 3-Hydroxymethyloxetane

This method involves the oxidation of a 3-hydroxymethyloxetane derivative in an aqueous alkaline medium using an oxygen-containing gas in the presence of a palladium and/or platinum catalyst.

Experimental Protocol: Synthesis of 3-Ethyl-oxetane-3-carboxylic Acid

The following protocol is adapted from a patented procedure and illustrates the catalytic oxidation method.

Materials:

-

3-Ethyl-3-hydroxymethyl-oxetane (34.8 g, 0.3 mol)

-

2.2 M Aqueous sodium hydroxide solution (150 ml)

-

Activated charcoal containing 5% by weight of palladium (1.5 g)

-

Oxygen gas

-

50% strength sulfuric acid

-

Methylene chloride

Procedure:

-

Dissolve 3-ethyl-3-hydroxymethyl-oxetane in the aqueous sodium hydroxide solution in a suitable reaction vessel.

-

Add the palladium on activated charcoal catalyst to the solution.

-

Heat the reaction mixture to 80°C and introduce oxygen gas under atmospheric pressure while stirring.

-

Continue the reaction until the uptake of oxygen ceases.

-

Turn off the stirrer and allow the catalyst to settle.

-

Remove the aqueous alkaline solution by suction and extract with methylene chloride to remove any unreacted starting material.

-

Acidify the aqueous solution to a pH of 1 using 50% strength sulfuric acid.

-

Extract the acidified solution with methylene chloride to obtain the 3-ethyl-oxetane-3-carboxylic acid.

-

The catalyst remaining in the reaction vessel can be reused for subsequent batches.

Quantitative Data:

| Starting Material | Product | Yield | Melting Point |

| 3-Ethyl-3-hydroxymethyl-oxetane | 3-Ethyl-oxetane-3-carboxylic acid | 99% of theory | 58-60°C |

Key Reactions of this compound

The reactivity of this compound is dominated by transformations of the carboxylic acid group and reactions involving the strained oxetane ring.

Amide Coupling

Amide bond formation is a cornerstone reaction in medicinal chemistry, and this compound readily participates in such couplings. The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) provides an efficient method for this transformation.[6]

Experimental Protocol: HATU-Mediated Amide Coupling (General Procedure)

This protocol is a general procedure adapted from common laboratory practices for HATU-mediated couplings.[7]

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.05 eq)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.2 eq)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent

Procedure:

-

Dissolve the this compound in the chosen solvent in a reaction flask.

-

Add the base (DIEA or TEA) to the solution.

-

Add HATU to the mixture and stir at room temperature for 15 minutes.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl and saturated sodium chloride solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Quantitative Data for Amide Coupling Examples:

| Amine | Coupling Reagent | Base | Solvent | Yield | Reference |

| Example Amine 1 | HATU | TEA | ACN | 79% | [7] |

| Example Amine 2 | HATU | DIEA | DMA | 49% | [7] |

Isomerization to Lactones

A critical and often unexpected reaction of some oxetane-carboxylic acids is their isomerization into lactones, particularly upon storage at room temperature or upon heating.[3][8] This transformation can significantly impact reaction yields and product purity. The isomerization is believed to be facilitated by intramolecular protonation of the oxetane ring by the carboxylic acid group, leading to ring-opening and subsequent lactonization.[3]

Note on Stability: Due to this instability, it is often recommended to store oxetane-carboxylic acids as their corresponding esters or alkali metal salts.[9]

Applications in Drug Discovery

The incorporation of the this compound motif is a powerful strategy in drug discovery to fine-tune the physicochemical properties of lead compounds. The oxetane ring can enhance aqueous solubility, improve metabolic stability, and reduce the basicity of adjacent amines without significantly increasing lipophilicity.[10][11]

Workflow for Incorporating this compound in Drug Design

The following workflow illustrates the typical process of utilizing this compound to optimize a lead compound.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an ideal starting material for introducing the beneficial oxetane motif into a wide range of molecules. While its potential for isomerization requires careful handling and storage, a thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of novel therapeutics and other advanced materials. The continued exploration of oxetane chemistry promises to yield further innovations in drug discovery and beyond.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 114012-41-8 [smolecule.com]

- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Small Four-Membered Heterocycles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of small four-membered heterocycles, including azetidines, oxetanes, thietanes, and diazetidines. The unique characteristics of these strained ring systems, particularly their impact on molecular geometry, polarity, and stability, are of growing interest in the fields of medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and visualizes important conceptual relationships to support research and development efforts.

Core Physicochemical Properties

The introduction of a heteroatom into a four-membered ring significantly influences its physicochemical properties. The inherent ring strain, resulting from deviations from ideal bond angles, governs much of the reactivity and conformational behavior of these heterocycles. The nature of the heteroatom (N, O, S) further modulates these properties through differences in electronegativity, bond lengths, and lone pair orientations.

Data Presentation

The following tables summarize key quantitative physicochemical data for azetidine, oxetane, thietane, and diazetidine, facilitating a comparative analysis of these important heterocyclic scaffolds.

Table 1: Strain Energy and Dipole Moments of Four-Membered Heterocycles

| Heterocycle | Formula | Strain Energy (kcal/mol) | Dipole Moment (Debye) |

| Azetidine | C₃H₇N | 25.4[1] | 1.88 |

| Oxetane | C₃H₆O | 25.5[2][3] | 1.92 |

| Thietane | C₃H₆S | 19.6[4] | 1.84 |

| 1,2-Diazetidine | C₂H₆N₂ | Computationally predicted to be strained[5] | Data not available |

| 1,3-Diazetidine | C₂H₆N₂ | Computationally predicted to be strained[5] | Data not available |

Table 2: Bond Lengths and Angles of Four-Membered Heterocycles

| Heterocycle | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Azetidine | C-N | 1.479 | C-N-C | 87.8 |

| C-C | 1.545 | N-C-C | 85.4 | |

| C-C-C | 90.5 | |||

| Oxetane | C-O | 1.46[6] | C-O-C | 90.2[6] |

| C-C | 1.53[6] | O-C-C | 92.0[6] | |

| C-C-C | 84.8[6] | |||

| Thietane | C-S | 1.846 | C-S-C | 76.8 |

| C-C | 1.532 | S-C-C | 89.2 | |

| C-C-C | 95.8 | |||

| 1,2-Diazetidine | N-N | ~1.45 (substituted) | C-N-N | Data not available |

| C-N | ~1.47 (substituted) | N-N-C | Data not available | |

| C-C | ~1.55 (substituted) | N-C-C | Data not available | |

| 1,3-Diazetidine | C-N | ~1.47 (substituted) | N-C-N | Data not available |

| C-N-C | Data not available |

Note: Experimental data for unsubstituted diazetidines is limited; values are often derived from computational studies or substituted analogs.

Table 3: Solubility and pKa of Four-Membered Heterocycles

| Heterocycle | Aqueous Solubility | LogP | pKa |

| Azetidine | Miscible | -0.1[7] | 11.3[7] |

| Oxetane | Soluble | -0.3 | -3.7 (conjugate acid) |

| Thietane | Poorly soluble in water; soluble in non-polar organic solvents[8] | 0.6 | -5.4 (conjugate acid) |

| 1,2-Diazetidine | Data not available | -0.7 (calculated)[9] | Data not available |

| 1,3-Diazetidine | Data not available | -0.7 (calculated)[10][11] | Data not available |

Experimental Protocols

Accurate determination of the physicochemical properties of small heterocycles relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography for Structure Determination

Objective: To determine the precise bond lengths, bond angles, and conformation of a four-membered heterocycle in the solid state.

Methodology:

-

Crystal Growth:

-

Dissolve the purified heterocyclic compound in a suitable solvent or solvent mixture to create a supersaturated solution.

-

Slowly cool the solution or allow for slow evaporation of the solvent to promote the formation of single crystals of sufficient size and quality (typically >0.1 mm in all dimensions)[12].

-

Alternative methods include vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam[12].

-

Rotate the crystal and collect the diffraction pattern (reflections) at various orientations using a detector.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit between the observed and calculated structure factors.

-

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation and connectivity of a four-membered heterocycle.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified heterocycle in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum (e.g., using a DEPT sequence to determine the number of attached protons to each carbon).

-

For detailed structural elucidation, perform two-dimensional NMR experiments such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in establishing the overall connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the ring's conformation and the stereochemistry of substituents.

-

-

-

Spectral Analysis:

-

Process the acquired data (Fourier transformation, phasing, and baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and deduce the molecular structure and conformation.

-

Bomb Calorimetry for Strain Energy Determination

Objective: To experimentally determine the heat of combustion, which can be used to calculate the strain energy of the heterocyclic compound.

Methodology:

-

Calorimeter Calibration:

-

Accurately weigh a pellet of a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Place the pellet in the sample holder of the bomb calorimeter.

-

Add a measured length of fuse wire in contact with the sample.

-

Seal the bomb and pressurize it with excess oxygen (typically 25-30 atm).

-

Immerse the bomb in a known volume of water in the calorimeter's insulated container.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature rise until a new thermal equilibrium is reached.

-

Calculate the heat capacity of the calorimeter using the known heat of combustion of the standard.

-

-

Sample Measurement:

-

Repeat the procedure with an accurately weighed sample of the four-membered heterocycle.

-

Measure the temperature change upon combustion.

-

-

Calculation of Strain Energy:

-

Calculate the heat of combustion of the heterocycle using the measured temperature change and the calorimeter's heat capacity.

-

The strain energy is determined by comparing the experimental heat of combustion with the theoretical heat of combustion of a strain-free reference compound with the same atomic composition. The difference between these values represents the strain energy of the cyclic molecule.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual relationships and experimental workflows relevant to the study of small four-membered heterocycles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2-Diazetidine, 1,2-dimethyl- | C4H10N2 | CID 142930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1,2-Diazetidine | C2H6N2 | CID 18758830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fate of thianthrene in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,3-Diazetidine | C2H6N2 | CID 18387118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Oxetane Motif: A Technical Guide to its Application in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable tool in the medicinal chemist's armamentarium.[1][2][3] Initially considered a niche structural element, its unique combination of physicochemical properties has driven its incorporation into a growing number of drug discovery programs.[1][2][3] This technical guide provides an in-depth exploration of the role of oxetanes in medicinal chemistry, focusing on their impact on drug-like properties, synthetic accessibility, and application in clinical candidates.